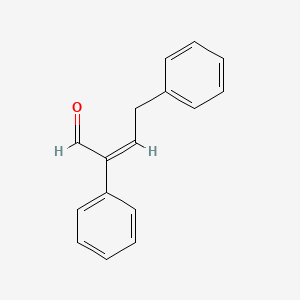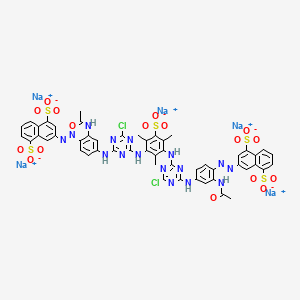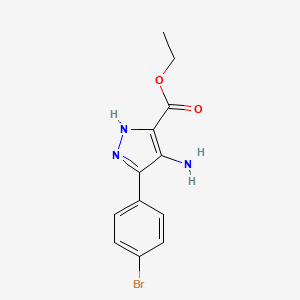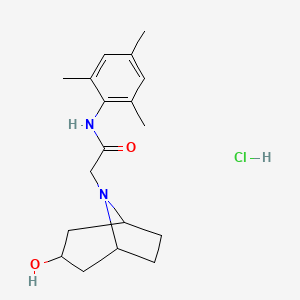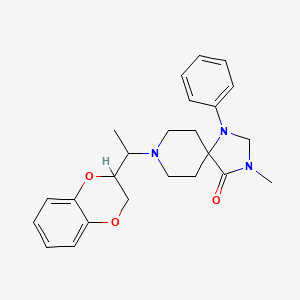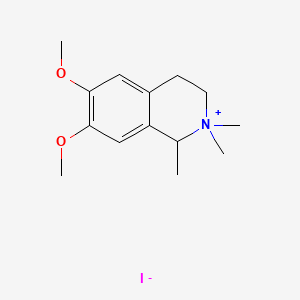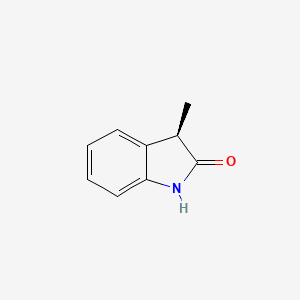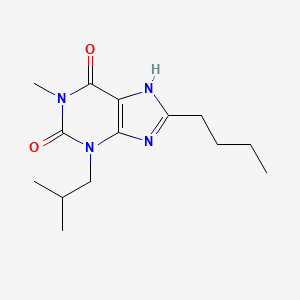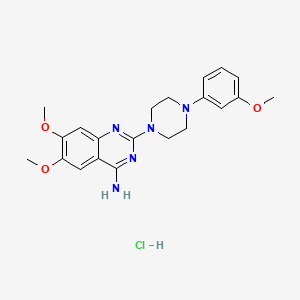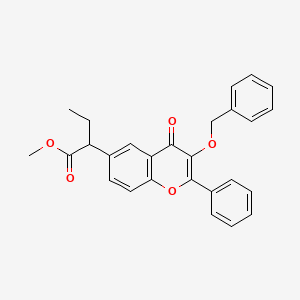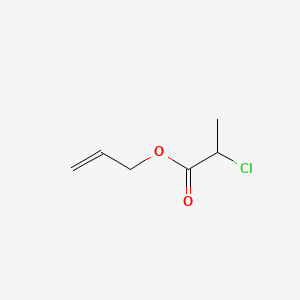
Allyl 2-chloropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-chloropropionate is an organic compound with the molecular formula C6H9ClO2. It is an ester derived from 2-chloropropionic acid and allyl alcohol. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 2-chloropropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of allyl 2-hydroxypropionate.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent hydrolysis of the ester.
Major Products Formed
Substitution: Allyl 2-hydroxypropionate
Oxidation: Epoxides or allyl glycols
Reduction: Allyl 2-propanol
Aplicaciones Científicas De Investigación
Allyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mecanismo De Acción
The mechanism of action of allyl 2-chloropropionate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing 2-chloropropionic acid and allyl alcohol. The allyl group can participate in various addition reactions due to the presence of the double bond, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Allyl Chloride: Similar in structure but lacks the ester group, making it less reactive in esterification reactions.
2-Chloropropionic Acid: The parent acid of allyl 2-chloropropionate, used in similar applications but lacks the allyl group.
Allyl Alcohol: Contains the allyl group but lacks the ester functionality, making it more reactive in oxidation reactions.
Uniqueness
This compound is unique due to the presence of both the allyl group and the ester functionality. This dual reactivity allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
55360-11-7 |
|---|---|
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
prop-2-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |
Clave InChI |
FDCTVCOKDZZPRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


